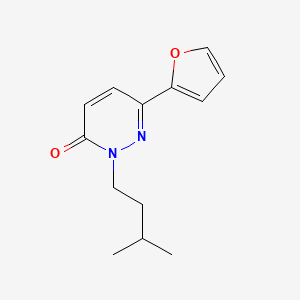

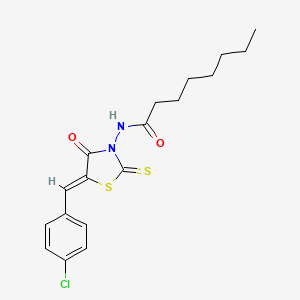

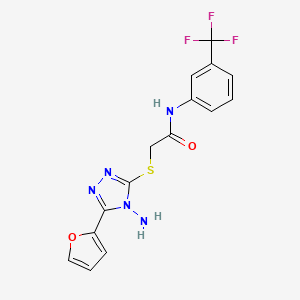

7-chloro-5-(2-chloro-6-fluorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-chloro-5-(2-chloro-6-fluorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, commonly referred to as 7-C-FBT, is a synthetic compound with many applications in research and laboratory experiments. This compound is a member of the benzothiazepinone family, which has a unique chemical structure and a wide range of biological activities. 7-C-FBT has been used in a variety of research studies, including studies of its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.

Applications De Recherche Scientifique

Synthesis and Derivatives

Synthesis for Metabolic Studies : The compound, under the name Fludiazepam, was labeled with carbon-14 for metabolic studies. Its synthesis involved several stages, including carbonation of o-fluorophenyllithium and cyclization processes (Nakatsuka et al., 1977).

Development of Novel Compounds : Research has been conducted on synthesizing novel 1,5-benzothiazepine compounds. These compounds exhibited interesting biological activities, including antifungal properties against Candida albicans (Pant et al., 2021).

Efficient Synthesis Methods : Practical methods have been developed for synthesizing 7,8-disubstituted and 3,7,8-trisubstituted 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones. This synthesis approach offers efficient access to the benzothiazepinone core (Zhao & Liu, 2007).

Chemical Transformations : Studies on the chemical transformations of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-ones have been conducted to produce various derivatives, including N-Acyl and N-alkyl derivatives (Levai, 1992).

Solid-Phase Synthesis : A solid-phase synthesis route for 3,5-disubstituted 1,5-benzothiazepin-4(5H)-ones has been established, providing a method to obtain these compounds in optically pure form (Schwarz et al., 1999).

Potential Cardiovascular Agents : The synthesis of fluorinated 1,5-benzothiazepines as prospective cardiovascular agents has been explored. These compounds were evaluated for their structures and potential cardiovascular effects (Pant et al., 1997).

Mass Spectrometric Studies : The mass spectrometric behavior of various 1,5-benzothiazepine derivatives has been investigated, providing insights into their molecular structure and potential applications (Xu et al., 2000).

Biological and Pharmacological Activities

Antimicrobial Activity : Several 1,5-benzothiazepine derivatives have been synthesized and evaluated for their antimicrobial activity. These studies help in understanding the potential of these compounds as antimicrobial agents (Pant et al., 2006).

Inhibition of Mitochondrial Na+/Ca2+ Exchange : One derivative, CGP-37157, showed potential in attenuating free fatty acid efflux in rat cerebral cortex during ischemia-reperfusion injury. This suggests its role in mitigating ischemic brain damage (Pilitsis et al., 2002).

Propriétés

IUPAC Name |

7-chloro-5-[(2-chloro-6-fluorophenyl)methyl]-2,3-dihydro-1,5-benzothiazepin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2FNOS/c17-10-4-5-15-14(8-10)20(16(21)6-7-22-15)9-11-12(18)2-1-3-13(11)19/h1-5,8H,6-7,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEAQCYNBKUANGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(C=C(C=C2)Cl)N(C1=O)CC3=C(C=CC=C3Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2FNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] benzoate](/img/structure/B2409630.png)

![3-(3-Fluorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2409632.png)

![2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B2409642.png)

![(1S,3S)-3-N-(5-Pentan-3-ylpyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine;dihydrochloride](/img/structure/B2409643.png)

![N~1~-(3,5-difluorophenyl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2409645.png)